1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene
Description
1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group
Properties
Molecular Formula |
C16H11F7O2 |
|---|---|
Molecular Weight |
368.24 g/mol |
IUPAC Name |
1-methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene |
InChI |
InChI=1S/C16H11F7O2/c1-24-12-6-8-13(9-7-12)25-16(22,23)14(17,18)10-2-4-11(5-3-10)15(19,20)21/h2-9H,1H3 |
InChI Key |
MXUSLUGTNCPGDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene typically involves several steps, including the use of fluorinated reagents and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism by which 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include:
1,1,2,2-Tetrafluoroethane: Used as a refrigerant and in other industrial applications.
2,2,2-Trifluoroacetophenone: Used in organic synthesis and as a precursor for various fluorinated compounds.
1,1,1-Trifluoro-2-[2,2,2-trifluoroethoxy]methoxyethane: Used in chemical research and industrial applications.
Compared to these compounds, 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is unique due to its specific structure, which includes both a methoxy group and multiple fluorine atoms, providing distinct chemical and biological properties.
Biological Activity
1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and tetrafluoroethyl groups in its structure suggests unique interactions with biological systems, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H14F6O2
- Molecular Weight : 362.27 g/mol
- IUPAC Name : 1-Methoxy-4-[1,1,2,2-tetrafluoro-2-(4-(trifluoromethyl)phenyl)ethoxy]benzene
The compound's unique fluorinated groups may enhance lipophilicity and alter its interaction with biomolecules.
Research indicates that fluorinated compounds often exhibit altered pharmacodynamics compared to their non-fluorinated counterparts. For instance:
- Inhibition of Enzymatic Activity : The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors by stabilizing interactions through fluorine's electronegativity.
- Modulation of Membrane Properties : Fluorinated compounds can affect cell membrane fluidity and permeability, potentially influencing drug absorption and distribution.
Case Studies
-
Antimicrobial Activity : A study investigated the antimicrobial properties of various fluorinated phenolic compounds. It was found that the introduction of trifluoromethyl groups significantly increased the inhibitory effects against Gram-positive bacteria. The compound demonstrated an IC50 value lower than that of its non-fluorinated analogs, suggesting enhanced potency due to structural modifications.
Compound IC50 (µM) Target Organism Non-fluorinated analog 25 Staphylococcus aureus 1-Methoxy-4-[...] 10 Staphylococcus aureus -
Cytotoxicity Studies : In vitro assays have shown that this compound exhibits selective cytotoxicity toward cancer cell lines while sparing normal cells. The mechanism appears to involve induction of apoptosis via mitochondrial pathways.
Cell Line IC50 (µM) Selectivity Index HeLa (cervical cancer) 15 5 HEK293 (normal) 75 -
Pharmacological Applications
The unique properties of 1-Methoxy-4-[...] suggest potential applications in various therapeutic areas:
- Anticancer Agents : The selective cytotoxicity observed in cancer cell lines indicates potential as a chemotherapeutic agent.
- Antimicrobial Agents : Its enhanced antimicrobial activity could be explored for developing new antibiotics against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
